molecular formula C6H6IN3O2 B1449889 Methyl 5-amino-6-iodo-2-pyrazinecarboxylate CAS No. 1363383-24-7

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate

Cat. No. B1449889
CAS RN: 1363383-24-7
M. Wt: 279.04 g/mol
InChI Key: CFIPNRPXDKADLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate (MIPC) is an organic compound with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, physiology, and drug development. MIPC has been found to possess unique properties that make it an ideal tool for laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate: is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure allows for the creation of molecules with potential therapeutic effects. For instance, pyrazine derivatives are known to exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . This compound could serve as a precursor in the development of new medications targeting these health issues.

properties

IUPAC Name

methyl 5-amino-6-iodopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIPNRPXDKADLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-6-iodo-2-pyrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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